4-(Aminometil)-3-(trifluorometil)benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

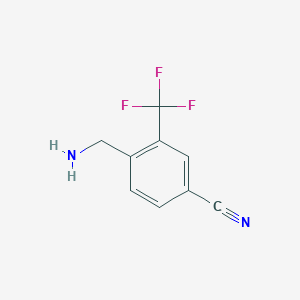

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a benzonitrile core

Aplicaciones Científicas De Investigación

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biological targets.

Mecanismo De Acción

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates .

Result of Action

It is used as a novel electrolyte additive for lini05Mn15O4 cathode of high voltage lithium-ion battery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile include radical initiators for trifluoromethylation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from the reactions of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzonitrile core .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the aminomethyl group.

4-Amino-2-(trifluoromethyl)benzonitrile: Similar but with different positioning of the amino and trifluoromethyl groups.

Uniqueness

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the benzonitrile core. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile, with the CAS number 1141894-75-8, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of both an aminomethyl group and a trifluoromethyl group on the benzonitrile core suggests potential biological activities, particularly in the context of hormone-related conditions and cancer therapies.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is C9H7F3N2, with a molecular weight of approximately 200.16 g/mol. The structural arrangement is critical for its biological activity, as the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3N2 |

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile |

| CAS Number | 1141894-75-8 |

Research indicates that 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile may function as an antiandrogen agent . Its interaction with androgen receptors could influence hormonal pathways relevant to various cancers, particularly prostate cancer. The trifluoromethyl group may facilitate interactions with biological targets through enhanced binding affinity.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits promising activity in various biological assays. For instance, it has been shown to inhibit the growth of androgen-dependent cancer cell lines, suggesting its potential as a therapeutic agent in hormone-related malignancies.

Case Studies

- Antiandrogen Activity : A study explored the effects of structurally similar compounds on androgen receptor signaling pathways. Results indicated that compounds with trifluoromethyl substitutions could effectively inhibit receptor activity, supporting the hypothesis that 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile may exhibit similar effects.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The findings suggested that it could interfere with pathways relevant to tumor growth and metastasis, warranting further exploration into its pharmacological profile.

Comparative Analysis

To better understand the potential applications of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.81 | Two trifluoromethyl groups |

| 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | 0.79 | Amino group at a different position |

| 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | 0.78 | Similar trifluoromethyl substitution |

Propiedades

IUPAC Name |

4-(aminomethyl)-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZPTSQKVWERRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.